5-[1-(3-Chlorobenzenesulfonyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole
Overview
Description
Preparation Methods
Specific reaction conditions and reagents used in these steps can vary, but typically involve the use of chlorobenzene derivatives, sulfonyl chlorides, and oxazole precursors . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
5-[1-(3-Chlorobenzenesulfonyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[1-(3-Chlorobenzenesulfonyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving sulfonyl and oxazole groups.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[1-(3-Chlorobenzenesulfonyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the oxazole ring can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 5-[1-(3-Chlorobenzenesulfonyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole include other pyrrolidine and oxazole derivatives. These compounds share structural similarities but may differ in their functional groups and overall properties . For example:
Pyrrolidine-2,5-dione: Known for its use in medicinal chemistry.
Oxazole derivatives: Widely used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combination of functional groups, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-[1-(3-chlorophenyl)sulfonylpyrrolidin-2-yl]-3-propan-2-yl-1,2-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3S/c1-11(2)14-10-16(22-18-14)15-7-4-8-19(15)23(20,21)13-6-3-5-12(17)9-13/h3,5-6,9-11,15H,4,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSBVXAWGQECOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C2CCCN2S(=O)(=O)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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